Solvent red 26

Description

The exact mass of the compound Oil Red EGN is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115877. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

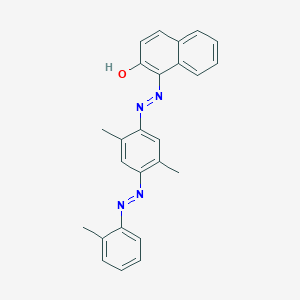

Structure

3D Structure

Properties

IUPAC Name |

1-[[2,5-dimethyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O/c1-16-8-4-7-11-21(16)26-27-22-14-18(3)23(15-17(22)2)28-29-25-20-10-6-5-9-19(20)12-13-24(25)30/h4-15,30H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBKWAQSLYBVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5050395 | |

| Record name | C.I. Solvent Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | C.I. Solvent Red 26 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4477-79-6 | |

| Record name | Solvent Red 26 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4477-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 26120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oil Red EGN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-[2,5-dimethyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[2,5-dimethyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Solvent Red 26 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR6F64FLX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Solvent Red 26 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Red 26, a synthetic azo dye with applications in various laboratory settings. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a staining agent or for other analytical purposes.

Core Chemical and Physical Properties

This compound, also known as C.I. 26120 or Oil Red EGN, is a purplish-red, fat-soluble dye.[1][2][3] It is structurally classified as a diazo dye.[4] Its primary laboratory applications are centered around its ability to color nonpolar substances, such as oils, fats, waxes, and hydrocarbon-based products.[4]

General and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4477-79-6 | [4][5] |

| Molecular Formula | C₂₅H₂₂N₄O | [4][5][6] |

| Molecular Weight | 394.47 g/mol | [4][5][6] |

| Appearance | Red to reddish-brown powder | [4] |

| Melting Point | 130 °C (decomposes) | [5] |

| Boiling Point | 628.8 ± 55.0 °C (Predicted) | [5] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [5] |

Solubility Profile

This compound exhibits distinct solubility characteristics that are crucial for its application in laboratory settings. It is insoluble in water but soluble in various organic solvents.[1][2][4] This lipophilic nature is fundamental to its use as a lipid stain.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1][2][4] |

| Oils/Fats | Soluble | [1][4] |

| Ethanol | Soluble | [4] |

| Acetone | Soluble | [4] |

| Xylene | Soluble | [7] |

Spectral Properties

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Source(s) |

| Chloroform | 517-525 | ≥25000 (at 0.02g/L) | |

| Chloroform | 352-360 | ≥14000 (at 0.02g/L) |

The color of this compound solutions can be affected by the solvent environment and pH. For instance, in concentrated sulfuric acid, it appears as a blueish-green solution, which forms a red precipitate upon dilution.[4] It is insoluble in 10% sulfuric acid, concentrated hydrochloric acid, and 10% sodium hydroxide solution.[4] In concentrated nitric acid, it forms a brown solution.[4]

Experimental Protocols

Detailed methodologies for common laboratory applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Synthesis of this compound

The manufacturing process of this compound involves a two-step diazotization and coupling reaction. The general workflow is outlined below.

References

Solvent Red 26 molecular structure and CAS number 4477-79-6

CAS Number: 4477-79-6

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analysis of Solvent Red 26. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Molecular Structure and Physicochemical Properties

This compound, also known as C.I. 26120 or Oil Red EGN, is a synthetic disazo dye. Its chemical structure consists of a substituted azobenzene moiety linked to a naphthol group.

IUPAC Name: 1-[[2,5-dimethyl-4-[(2-methylphenyl)azo]phenyl]azo]naphthalen-2-ol[1]

Molecular Formula: C₂₅H₂₂N₄O[2][3][4]

Molecular Weight: 394.47 g/mol [2][3][4]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | Red to reddish-brown solid/powder | [3] |

| Melting Point | ~130 °C (decomposes) | |

| Solubility | Insoluble in water; Soluble in oils, fats, ethanol, acetone, and xylene. | [3] |

| CAS Number | 4477-79-6 | [2][3][4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving two diazotization and two azo coupling reactions. The general manufacturing method is as follows: o-Methylaniline (o-toluidine) is first diazotized and then coupled with 2,5-dimethylbenzenamine (2,5-xylidine). The resulting aminoazo compound is then diazotized again and coupled with naphthalen-2-ol (2-naphthol) to yield the final product.[3]

Logical Relationship of Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocol for Azo Dye Synthesis (Representative)

Materials:

-

o-Toluidine

-

2,5-Dimethylaniline

-

2-Naphthol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

Step 1: Diazotization of o-Toluidine

-

Dissolve a specific molar equivalent of o-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution.

Step 2: First Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of 2,5-dimethylaniline in a suitable solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the 2,5-dimethylaniline solution with vigorous stirring, while maintaining a low temperature.

-

The coupling reaction should result in the precipitation of the intermediate aminoazo compound.

Step 3: Diazotization of the Intermediate Aminoazo Compound

-

Isolate the intermediate compound by filtration and wash it with cold water.

-

Suspend the intermediate in a hydrochloric acid solution and cool it to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite with stirring to form the second diazonium salt.

Step 4: Second Azo Coupling

-

Dissolve an equimolar amount of 2-naphthol in an aqueous sodium hydroxide solution and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 3 to the alkaline 2-naphthol solution with vigorous stirring.

-

The final product, this compound, will precipitate as a colored solid.

Step 5: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

Visible Spectroscopy

A common application of this compound is as a dye in fuels, and its concentration can be determined using visible spectroscopy.

Experimental Workflow for Visible Spectroscopy Analysis

Caption: Workflow for the analysis of this compound in diesel fuel.

Detailed Experimental Protocol for Visible Spectroscopy

This protocol is adapted from a standard procedure for determining the concentration of this compound in diesel fuels.[5]

Instrumentation and Materials:

-

Portable visible spectrometer

-

Sample cells (cuvettes) with a 10 mm path length

-

This compound standard solutions of known concentrations (e.g., in xylene or a suitable solvent)

-

Diesel fuel sample containing an unknown concentration of this compound

Procedure:

-

Instrument Calibration:

-

Turn on the spectrometer and allow it to warm up.

-

Using a blank solvent (e.g., undyed diesel fuel or the solvent used for the standards), zero the instrument.

-

Measure the absorbance of a series of standard solutions of this compound of known concentrations to create a calibration curve.

-

-

Sample Measurement:

-

Transfer the diesel fuel sample containing this compound into a cuvette.

-

Place the cuvette in the spectrometer.

-

Measure the absorbance of the sample at the wavelength of maximum absorbance for this compound (typically around 520-540 nm).

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the sample based on its absorbance.

-

Alternatively, a multivariate mathematical model that correlates absorbance at specific wavelengths to concentration can be used.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for the detection and quantification of this compound.

Experimental Protocol for HPLC Analysis:

A published method for the analysis of this compound utilizes an isocratic elution on a silica column.

-

Column: Inertsil 100A, 5μ silica column

-

Mobile Phase: Hexane: Isopropyl alcohol (98:2)

-

Detection: UV-Vis detector at 520 nm

-

Quantitation: A standard curve can be generated by injecting known concentrations of this compound.

Spectroscopic Data

Detailed, publicly available NMR and mass spectrometry data for this compound are limited. For unequivocal structure confirmation and purity assessment, it is recommended to acquire this data.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately 6.5-8.5 ppm) corresponding to the protons on the substituted benzene and naphthalene rings. Signals for the methyl groups would appear in the upfield region (around 2.0-2.5 ppm). The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 110-160 ppm) corresponding to the carbon atoms of the aromatic rings. The methyl carbons would appear at a higher field.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of this compound (394.47 g/mol ).

Safety and Handling

This compound is classified as a hazardous substance. It is important to handle this compound with appropriate safety precautions.

GHS Hazard Statements:

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing genetic defects.

-

Suspected of causing cancer.

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

This technical guide provides a summary of the available information on this compound. For critical applications, it is recommended to verify this information through independent analysis.

References

Technical Guide: Solubility of Solvent Red 26 in Ethanol and Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Red 26 (C.I. 26120) in two common organic solvents: ethanol and acetone. Due to the limited availability of specific quantitative solubility data in publicly accessible resources, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining precise solubility values.

Introduction to this compound

This compound, also known as Oil Red EGN, is a synthetic azo dye characterized by its purplish-red hue.[1] It is insoluble in water but soluble in various organic solvents, including oils, ethanol, and acetone.[1][2] Its primary applications include coloring for fats, oils, waxes, and acrylic resins.[2]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C25H22N4O |

| Molecular Weight | 394.47 g/mol |

| CAS Number | 4477-79-6 |

| Appearance | Red powder |

| Melting Point | 130 °C (decomposes) |

Solubility Data

Qualitative Solubility of this compound:

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[2] |

| Acetone | Soluble[2] |

| Water | Insoluble[1][2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following methodology is a synthesized approach based on established practices for determining the solubility of chemical compounds.

Principle

This protocol utilizes the equilibrium shake-flask method, a widely accepted technique for determining the saturation solubility of a compound in a given solvent. The method involves creating a saturated solution by agitating an excess of the solute in the solvent until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Materials and Equipment

-

This compound (powder)

-

Anhydrous Ethanol (≥99.5%)

-

Anhydrous Acetone (≥99.5%)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) and transfer it into a vial.

-

Add a known volume of the solvent (ethanol or acetone), for example, 10 mL.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand for a short period to allow the larger particles to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Filtration:

-

Carefully withdraw the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean, labeled vial. This step is crucial to remove any remaining solid particles.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the filtered saturated solution with the respective solvent to bring the absorbance within the linear range of the spectrophotometer. A series of dilutions may be necessary.

-

-

Concentration Measurement:

-

Prepare a standard curve by measuring the absorbance of several known concentrations of this compound in the respective solvent at its maximum absorbance wavelength (λmax).

-

Measure the absorbance of the diluted sample at the same wavelength.

-

-

Data Analysis:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the diluted sample concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Signaling Pathways

There is no information in the provided search results to suggest that this compound is directly involved in or interacts with specific biological signaling pathways. Its primary use is as a colorant for non-biological materials.

Conclusion

References

The Synthesis of C.I. 26120 (Oil Red O): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, C.I. 26120, commonly known as Oil Red O or Solvent Red 24, is a vital tool for the visualization and quantification of lipids. This fat-soluble diazo dye is extensively used in biological and medical research to stain neutral triglycerides and lipids in tissue sections and cell cultures. Understanding its synthesis is crucial for ensuring purity and for potential modifications to create novel research tools. This technical guide provides an in-depth overview of the synthesis pathway of C.I. 26120, complete with experimental protocols and quantitative data.

Synthesis Overview

The synthesis of C.I. 26120 is a two-step process involving the formation of a diazo compound followed by a coupling reaction. The overall process can be described as the diazotization of 2-methyl-4-(o-tolyldiazenyl)benzenamine and its subsequent coupling with 2-naphthol.[1][2] A common industrial method involves a "single coupling reaction" to create an intermediate, followed by a "double coupling reaction" to yield the final product.[3][4]

The synthesis commences with the diazotization of an aromatic amine, o-toluidine, which is then coupled with another molecule of o-toluidine to form the intermediate, 2-methyl-4-(o-tolyldiazenyl)benzenamine. This intermediate is then diazotized and coupled with 2-naphthol to produce C.I. 26120.

Experimental Protocols

The following protocols are synthesized from various sources to provide a comprehensive guide for the laboratory-scale synthesis of C.I. 26120.

Step 1: Synthesis of the Intermediate (Single Coupling Reaction)

This step involves the formation of 2-methyl-4-(o-tolyldiazenyl)benzenamine from o-toluidine.

Methodology:

-

In a suitable reactor, combine 22g of o-toluidine with 15-20g of methanol.[3]

-

While maintaining the temperature at 20-25°C, slowly add 14g of 30% hydrochloric acid over a period of 30 minutes.[3]

-

Add 16-17g of a 40% sodium nitrite solution dropwise, ensuring the temperature remains between 2-5°C.[3][4]

-

Maintain the temperature for 3 hours, then allow the mixture to warm to 20-25°C and hold for an additional 2 hours.[3][4]

-

Add 50ml of soft water and stir for 30 minutes.[3]

-

Filter the resulting precipitate and wash with water until the filtrate is neutral (pH 7).[3][4]

-

Dry the solid intermediate product.

Step 2: Synthesis of C.I. 26120 (Double Coupling Reaction)

This step involves the diazotization of the intermediate and its subsequent coupling with 2-naphthol.

Methodology:

-

In a reactor, combine 15.6g of the dried intermediate from Step 1 with 150g of soft water and 0.4g of o-toluidine.[1][3]

-

At 20-25°C, add 21g of 30% hydrochloric acid dropwise.[1][3]

-

Slowly add 27.5g of a 20% sodium nitrite solution and maintain the temperature for 4 hours to facilitate diazotization.[1][3][4]

-

Prepare a solution of 80.25g of 2-naphthol in a 5% sodium hydroxide solution.[1][3]

-

Add the 2-naphthol solution dropwise to the diazotized intermediate, maintaining the temperature at 2-5°C.[4]

-

After the addition is complete, continue to stir and maintain the temperature for 1-2 hours.[1][3]

-

Adjust the pH of the solution to 8 using a 5% sodium hydroxide solution and maintain for 3-5 hours.[1][3]

-

Filter the resulting crude C.I. 26120 precipitate.

-

Wash the filter cake with hot water until it is neutral.[1][3]

-

For purification, the filter cake can be treated with a 1% sodium hydroxide solution, filtered, washed, and then treated with a 1% hydrochloric acid solution, followed by filtering and washing until neutral.[1][4]

-

Dry the final product.

Quantitative Data Summary

| Reactant/Product | Step | Quantity | Purity | Yield |

| o-Toluidine | 1 | 22g | - | - |

| Methanol | 1 | 15-20g | - | - |

| 30% Hydrochloric Acid | 1 | 14g | - | - |

| 40% Sodium Nitrite | 1 | 16-17g | - | - |

| Intermediate | 2 | 15.6g | - | - |

| o-Toluidine | 2 | 0.4g | - | - |

| 30% Hydrochloric Acid | 2 | 21g | - | - |

| 20% Sodium Nitrite | 2 | 27.5g | - | - |

| 2-Naphthol | 2 | 80.25g | - | - |

| C.I. 26120 (Crude) | 2 | 25.11g - 25.37g | 91.99% - 92.36% | 96.31% - 97.23% |

Data compiled from various sources.[1][3][4] Yields and purities are as reported in the cited literature and may vary based on experimental conditions.

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical structures and the overall workflow of the C.I. 26120 synthesis.

Caption: Chemical synthesis pathway of C.I. 26120 (Oil Red O).

Caption: Experimental workflow for the synthesis of C.I. 26120.

Applications in Research

C.I. 26120 is a lysochrome (fat-soluble dye) primarily used for the staining of neutral triglycerides and lipids in frozen sections and can also stain some lipoproteins in paraffin sections.[5] Its deep red color provides excellent contrast for microscopic analysis.[5] In drug development and biomedical research, it is instrumental in studying metabolic disorders, obesity, atherosclerosis, and other conditions characterized by lipid accumulation. The dye allows for the visualization and quantification of lipid droplets within cells and tissues, providing critical insights into cellular processes and the effects of therapeutic interventions.

References

In-Depth Technical Guide to Health and Safety for Handling Solvent Red 26 in a Laboratory Environment

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Solvent Red 26 (C.I. 26120) in a laboratory setting. The following sections detail the chemical's properties, associated hazards, safe handling procedures, and emergency protocols to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₅H₂₂N₄O[1] |

| Molar Mass | 394.47 g/mol [1] |

| Appearance | Purplish-red solid[1] |

| Melting Point | 130 °C (decomposes)[2][3][4][5][6] |

| Boiling Point | 628.8 ± 55.0 °C (Predicted)[2] |

| Solubility | Insoluble in water; Soluble in oils, ethanol, and acetone[1][7][8] |

| CAS Number | 4477-79-6[1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard statements is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2][9] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2][9] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2][9] |

| Skin Sensitization | H317: May cause an allergic skin reaction[2][9] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects[2][9] |

| Carcinogenicity | H351: Suspected of causing cancer[2][9] |

Toxicological Data

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risks associated with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation of dust or aerosols.[12]

-

Use non-sparking tools and ensure proper grounding of equipment to prevent electrostatic discharge, which could ignite the dust.[10]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure, but the following PPE is generally recommended:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[10][13]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For tasks with a higher risk of splashing, consider additional protective clothing such as an apron.[10][13][14]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator appropriate for particulates should be used.[12]

Storage

-

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

-

Store separately from foodstuffs.[10]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: The formation of dust clouds may create an explosive mixture with air.[12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.[10]

-

Containment and Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For major spills, control the source of the leak if possible and contain the spill. Prevent the material from entering drains or waterways.[10][12]

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not detailed in the literature, a general workflow for a chemical hazard risk assessment should be followed before its use.

Figure 1: Chemical Hazard Assessment Workflow

Potential Toxicological Pathways

As an azo dye, the toxicity of this compound may be influenced by its metabolism. Azo dyes can be reduced, particularly by the gut microbiota, to form aromatic amines, some of which are known to be carcinogenic.[15][16][17]

Figure 2: Generalized Azo Dye Metabolism and Toxicity Pathway

Disposal Considerations

Waste material should be disposed of in accordance with federal, state, and local environmental regulations. It is recommended to treat it as hazardous waste and dispose of it through a licensed chemical disposal company. Do not allow the material to enter drains or waterways.[10]

Conclusion

This compound is a useful dye in various applications but poses significant health risks, including skin, eye, and respiratory irritation, and is suspected of being a carcinogen and mutagen. A thorough understanding and strict adherence to the safety guidelines outlined in this document are paramount for minimizing exposure and ensuring a safe laboratory environment for all personnel. Always consult the most recent Safety Data Sheet (SDS) before using this chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 4477-79-6 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS 4477-79-6 C. I. 26120 1-[[2, 5-Dimethyl-4-[ (2-methylphenyl) Azo]Phenyl]Azo]-2-Naphthol - this compound, 4477-79-6 | Made-in-China.com [m.made-in-china.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. C.I. This compound | C25H22N4O | CID 62541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. accustandard.com [accustandard.com]

- 13. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 14. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 15. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research Applications of Solvent Red 26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 26, a lipophilic diazo dye also known as Oil Red EGN and C.I. 26120, serves as a crucial tool in various foundational research applications, primarily centered on the visualization and quantification of neutral lipids.[1][2] Its strong affinity for triglycerides and cholesterol esters makes it an invaluable reagent in cellular and tissue analysis across numerous fields, including metabolic disease research, oncology, and toxicology. This technical guide provides an in-depth overview of the core properties, experimental protocols, and key applications of this compound for the scientific community.

Introduction to this compound

This compound is a purplish-red synthetic azo dye characterized by its solubility in organic solvents and insolubility in water.[1][3] This property is fundamental to its application in biological staining, as it preferentially partitions into lipid-rich structures within cells and tissues. While it has widespread industrial uses, particularly as a colorant for plastics, oils, and waxes, its utility in a laboratory setting is focused on its ability to vividly stain intracellular lipid droplets.[4][5] In research, it is often used to study the metabolic processes of adipogenesis and steatosis, and to identify lipid accumulation in various pathological conditions.[2]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective application in research. These properties dictate its solubility, stability, and spectral characteristics, which are critical for experimental design and data interpretation.

Chemical and Physical Data

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | C.I. 26120, Oil Red EGN, Oil Red 3B | [1][3] |

| CAS Number | 4477-79-6 | [3] |

| Molecular Formula | C₂₅H₂₂N₄O | [3] |

| Molecular Weight | 394.47 g/mol | [3] |

| Appearance | Red to reddish-brown powder | [4] |

| Melting Point | 130 °C (decomposes) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, oils, and fats. | [3] |

Spectroscopic Data

The spectroscopic properties of this compound are crucial for its detection and quantification.

| Parameter | Value | Conditions | Reference(s) |

| λmax | 521 nm | In chloroform | [2] |

| Molar Extinction Coefficient (ε) | ≥25,000 L·mol⁻¹·cm⁻¹ | at 517-525 nm in chloroform (0.02 g/L) | [2] |

Core Research Application: Lipid Staining and Quantification

The primary research application of this compound is the staining of neutral lipids in both cell culture and tissue samples. The staining mechanism is a physical one; the dye is more soluble in the lipids than in the solvent it is applied in, causing it to migrate into and accumulate within the lipid droplets, staining them a vibrant red.[2]

Comparison with Oil Red O (Solvent Red 27)

This compound is closely related to another common lipophilic stain, Oil Red O (Solvent Red 27, C.I. 26125).[6] While both are used for lipid staining and often employed in similar protocols, they are distinct chemical compounds. Oil Red O is generally considered to provide a more intense red color, which has led to its wider adoption in many histology laboratories.[6] However, the staining principles and protocols are largely interchangeable. For the purposes of this guide, the detailed protocols provided can be considered applicable to both, with minor optimization potentially required.

Experimental Protocols

The following sections provide detailed protocols for the preparation of this compound staining solutions and its application for staining lipids in both cultured cells and frozen tissue sections.

Preparation of Staining Solutions

Stock Solution (0.5% w/v)

-

Weigh 0.5 g of this compound powder.

-

Dissolve in 100 mL of 100% isopropanol.

-

Gently heat in a water bath to aid dissolution, being mindful of the flammability of isopropanol.[7]

-

This stock solution is stable for up to one year when stored at room temperature.[8]

Working Solution

-

To prepare the working solution, mix 3 parts of the this compound stock solution with 2 parts of distilled water (e.g., 6 mL of stock and 4 mL of dH₂O).[7]

-

Filter the solution through a 0.2 µm syringe filter or Whatman No. 1 filter paper immediately before use to remove any precipitate.[7][8]

-

The working solution is not stable and should be prepared fresh for each experiment.[7]

Staining of Cultured Cells

This protocol is designed for cells grown in multi-well plates.

-

Cell Fixation:

-

Remove the culture medium.

-

Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

-

Add 10% formalin to each well and incubate for 30-60 minutes at room temperature to fix the cells.[8]

-

-

Staining:

-

Remove the formalin and wash the cells twice with distilled water.

-

Add 60% isopropanol to each well and incubate for 5 minutes.[8]

-

Remove the isopropanol and add the freshly prepared this compound working solution to completely cover the cell monolayer.

-

Incubate for 10-20 minutes at room temperature.[8]

-

-

Washing and Counterstaining:

-

Visualization:

-

Keep the cells covered in distilled water and visualize under a light microscope. Lipid droplets will appear as red spherical structures, and nuclei (if counterstained) will be blue.[8]

-

Staining of Frozen Tissue Sections

This protocol is for use with cryostat-sectioned tissues.

-

Section Preparation:

-

Cut frozen sections at 8-10 µm thickness and air dry them onto slides.[7]

-

-

Fixation:

-

Fix the sections in 10% formalin for approximately 10 minutes.

-

Briefly wash the slides in running tap water.[7]

-

-

Staining:

-

Differentiation and Counterstaining:

-

Mounting and Visualization:

Quantification of Lipid Accumulation

For a quantitative assessment of lipid content, the dye can be extracted from the stained cells and the absorbance measured.

-

After staining with this compound as described in section 4.2, and after the final water wash, allow the plate to dry completely.

-

Add 100% isopropanol to each well (e.g., 250 µL for a 24-well plate) and incubate for 10 minutes on a shaker to elute the dye from the lipid droplets.[8][9]

-

Transfer the isopropanol-dye mixture to a 96-well plate.

-

Read the absorbance at a wavelength of 492 nm or 518 nm using a microplate reader.[6][8]

-

Use 100% isopropanol as a blank. The absorbance reading is directly proportional to the amount of lipid accumulated in the cells.

Visualizations: Workflows and Logical Relationships

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows for lipid staining and quantification using this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 4477-79-6 [m.chemicalbook.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound CAS 4477-79-6 C. I. 26120 1-[[2, 5-Dimethyl-4-[ (2-methylphenyl) Azo]Phenyl]Azo]-2-Naphthol - this compound and 4477-79-6 [surest.en.made-in-china.com]

- 5. This compound|CAS NO.4477-79-6 [xcolorpigment.com]

- 6. Oil Red O - Wikipedia [en.wikipedia.org]

- 7. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Photostability of Solvent Red 26 Under Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of photostability as it pertains to the use of Solvent Red 26 in microscopy. Given the limited direct research on the photostability of this specific dye under microscopic illumination, this document synthesizes information on related azo dyes and provides a robust framework for researchers to quantify its photostability within their own experimental contexts.

Introduction to this compound and Photostability

This compound, a synthetic azo dye, is primarily known for its use as a colorant for oils, waxes, and plastics.[1] Its lipophilic nature suggests potential applications in biological microscopy for staining lipid-rich structures. However, the utility of any fluorophore in quantitative or time-lapse microscopy is fundamentally limited by its photostability—the molecule's ability to resist photochemical degradation upon exposure to excitation light.[2] Photobleaching, the irreversible loss of fluorescence, can significantly impact the quality and quantifiability of imaging data.[2] Understanding and characterizing the photostability of this compound is therefore a prerequisite for its reliable application in advanced microscopy techniques.

Core Concepts in Photostability

The photobleaching of a fluorophore is a complex process that can occur through various chemical pathways, often involving reactions with molecular oxygen in the excited triplet state of the dye.[3] The key parameters used to quantify photostability are:

-

Photobleaching Rate: The rate at which a fluorophore loses its fluorescence intensity under specific illumination conditions. This is often characterized by a photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).[4]

-

Quantum Yield of Photobleaching (Φb): A measure of the efficiency of the photobleaching process, defined as the number of molecules that are photobleached per photon absorbed.[5] A lower quantum yield of photobleaching indicates a more photostable dye.

Photobleaching Mechanisms of Azo Dyes

Azo dyes, the chemical class to which this compound belongs, can undergo photobleaching through several mechanisms. Research on other azo dyes suggests that the degradation pathway can be influenced by the dye's tautomeric form (azo or hydrazone) and the presence of reactive oxygen species (ROS). For some azo dyes, particularly in their hydrazone form, hydroxyl radicals have been identified as a key species in the photodegradation process under UV irradiation.

Quantitative Photostability Data for this compound

A review of the scientific literature reveals a notable absence of specific quantitative data on the photostability of this compound under microscopy conditions. Therefore, the following table is provided as a template for researchers to systematically record their own experimental findings. This will enable a standardized approach to characterizing the photostability of this compound for various microscopy applications.

| Parameter | Value | Experimental Conditions |

| Photobleaching Half-life (s) | User-determined | Microscope: [e.g., Confocal, Widefield] Objective: [e.g., 60x/1.4 NA Oil] Excitation Wavelength (nm): [e.g., 561 nm] Excitation Power Density (W/cm²): [e.g., 100 W/cm²] Solvent/Mounting Medium: [e.g., Oil, Glycerol] |

| Photobleaching Rate Constant (s⁻¹) | User-determined | Same as above |

| Quantum Yield of Photobleaching (Φb) | User-determined | Derived from photobleaching rate constant and other spectroscopic data |

Experimental Protocol for Quantifying Photostability

The following protocol provides a detailed methodology for quantifying the photostability of this compound under a fluorescence microscope. This protocol is adapted from established methods for characterizing the photobleaching of fluorescent probes.[6][7]

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, isopropanol).

-

Working Solution: Dilute the stock solution in an appropriate oil or lipid-rich medium to mimic the intended staining environment. For staining cells, prepare a working solution of Oil Red O (a closely related lysochrome) by dissolving 0.5 g in 100 mL of propylene glycol with heating, followed by filtration.[8] This can be adapted for this compound.

-

Microscopy Sample:

-

For lipid droplet staining in cells: Fix cells with 4% paraformaldehyde, wash with deionized water, and incubate with a propylene glycol solution. Stain with the this compound working solution for 10-15 minutes. Wash with a propylene glycol solution and then deionized water.[8][9][10]

-

For in vitro assessment: Create a thin film of the this compound working solution between a microscope slide and a coverslip.

-

Image Acquisition

-

Microscope Setup:

-

Use a fluorescence microscope (confocal or widefield) equipped with a suitable laser line or filter set for the excitation of this compound (absorption maximum around 518 nm).[10]

-

Select an appropriate objective lens (e.g., 60x or 100x oil immersion).

-

Set the detector gain and offset to ensure the initial fluorescence signal is within the dynamic range and not saturated.

-

-

Time-Lapse Imaging:

-

Define a region of interest (ROI) containing the stained structures or the dye solution.

-

Acquire a time-lapse series of images with continuous illumination at a fixed excitation power. The frame interval should be short enough to accurately capture the decay in fluorescence (e.g., every 1-5 seconds).

-

Continue imaging until the fluorescence intensity has decreased to a significant extent (e.g., below 20% of the initial intensity).

-

It is crucial to use the same acquisition settings for all experiments to ensure comparability.[2]

-

Data Analysis

-

Intensity Measurement:

-

Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.[6]

-

Measure the background intensity in a region without any fluorescent signal and subtract this from the ROI intensity for each time point.

-

-

Normalization: Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

-

Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.

-

Curve Fitting: Fit the photobleaching curve to a single or double exponential decay function to determine the photobleaching rate constant(s) and the photobleaching half-life.[4]

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the experimental protocol for quantifying the photostability of this compound.

Potential Photobleaching Pathway

Caption: A simplified diagram showing a potential photobleaching mechanism for azo dyes, involving the excited triplet state and reactive oxygen species.

Conclusion

While this compound presents an interesting candidate for lipid staining in microscopy due to its solubility properties, its photostability remains uncharacterized in the scientific literature. This guide provides the necessary theoretical background and a detailed experimental framework for researchers to systematically evaluate the photobleaching characteristics of this compound. By following the outlined protocols, scientists can generate the quantitative data required to determine the suitability of this dye for their specific microscopy applications, particularly for quantitative and time-lapse imaging where photostability is paramount. The provided templates and diagrams serve as a starting point for a rigorous and standardized assessment of this compound's performance as a fluorescent probe.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. ijsrp.org [ijsrp.org]

- 4. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

Solvent Red 26: A Lysochrome Dye for the Visualization and Analysis of Neutral Lipids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 26 (C.I. 26120) is a synthetic, oil-soluble diazo dye belonging to the lysochrome family. Lysochromes, or fat-soluble dyes, are colored compounds that stain lipids through a physical process of selective solubility rather than a chemical reaction. This property makes them invaluable tools for the histological and cytological visualization of neutral lipids, such as triglycerides and cholesterol esters, which are stored in intracellular lipid droplets. The accumulation and dysregulation of these lipid droplets are implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in the progression of certain cancers. Consequently, the accurate detection and quantification of neutral lipids are crucial for both basic research and the development of novel therapeutics.

This technical guide provides a comprehensive overview of this compound as a lysochrome dye for neutral lipid staining. It details the physicochemical properties of the dye, provides experimental protocols for its use, and discusses its applications in metabolic disease research and drug discovery.

Physicochemical Properties of this compound and Related Lysochrome Dyes

This compound is a purplish-red powder that is insoluble in water but soluble in organic solvents and oils. Its staining mechanism is based on its higher affinity for the hydrophobic environment of neutral lipids compared to the solvent in which it is applied. This principle of "preferential solubility" allows it to selectively accumulate in and color lipid droplets. While specific quantitative data for this compound's performance in biological staining is not extensively published, its properties can be understood in the context of other commonly used lysochrome dyes.

| Property | This compound | Oil Red O (Solvent Red 27) | Sudan IV (Solvent Red 24) |

| C.I. Number | 26120 | 26125 | 26105 |

| Molecular Formula | C₂₅H₂₂N₄O | C₂₆H₂₄N₄O | C₂₄H₂₀N₄O |

| Molecular Weight | 394.47 g/mol | 408.51 g/mol | 380.45 g/mol |

| Appearance | Purplish-red powder | Red powder | Reddish-brown crystals |

| Solubility | Insoluble in water; Soluble in oils, ethanol, acetone | Insoluble in water; Soluble in oils | Insoluble in water; Soluble in oils |

| Absorbance Maximum (λmax) | Not specified in biological staining context | ~518 nm | ~520 nm |

Experimental Protocols

While specific, validated protocols for the use of this compound in biological lipid staining are not widely available in peer-reviewed literature, a general protocol can be adapted from the well-established methods for Oil Red O, a closely related lysochrome. The following are generalized protocols for staining neutral lipids in cultured cells and frozen tissue sections, which can be optimized for use with this compound.

Staining of Intracellular Lipid Droplets in Cultured Cells

This protocol is designed for the qualitative and semi-quantitative analysis of lipid accumulation in adherent cell cultures.

Materials:

-

This compound

-

Isopropanol or Propylene Glycol

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Hematoxylin (for counterstaining, optional)

-

Mounting medium (aqueous)

Protocol:

-

Cell Culture and Fixation:

-

Culture cells on coverslips in a multi-well plate to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Staining:

-

Prepare a stock solution of this compound (e.g., 0.3-0.5% w/v) in 99% isopropanol or propylene glycol.

-

Prepare a working solution by diluting the stock solution with distilled water (e.g., 3 parts stock to 2 parts water). Allow the solution to sit for 10-15 minutes and then filter through a 0.2-0.45 µm filter to remove any precipitate.

-

Wash the fixed cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the this compound working solution to completely cover the cells.

-

Incubate for 15-60 minutes at room temperature. Incubation time may need to be optimized.

-

Remove the staining solution.

-

-

Differentiation and Washing:

-

Wash the cells with 60% isopropanol to remove excess stain.

-

Wash the cells 2-3 times with PBS.

-

-

Counterstaining (Optional):

-

If desired, counterstain the nuclei with Hematoxylin for 1-2 minutes.

-

Wash thoroughly with tap water.

-

-

Mounting and Visualization:

-

Mount the coverslips onto glass slides using an aqueous mounting medium.

-

Visualize the stained lipid droplets (which should appear red) using a brightfield microscope.

-

Staining of Neutral Lipids in Frozen Tissue Sections

This protocol is suitable for the histological analysis of lipid distribution in tissues.

Materials:

-

Frozen tissue blocks

-

Cryostat

-

Glass slides

-

This compound staining solutions (as described above)

-

PBS

-

4% Paraformaldehyde (PFA) or 10% Formalin

-

Hematoxylin (optional)

-

Aqueous mounting medium

Protocol:

-

Tissue Sectioning:

-

Cut frozen tissue sections at 5-10 µm thickness using a cryostat.

-

Mount the sections on glass slides.

-

-

Fixation:

-

Fix the sections with 4% PFA or 10% formalin for 10-30 minutes.

-

Wash the slides in PBS.

-

-

Staining:

-

Incubate the slides in 60% isopropanol or propylene glycol for 2-5 minutes.

-

Drain the slides and place them in the filtered this compound working solution for 15-60 minutes.

-

-

Differentiation and Washing:

-

Briefly dip the slides in 60% isopropanol to differentiate and remove excess stain.

-

Wash the slides thoroughly in distilled water.

-

-

Counterstaining (Optional):

-

Stain with Hematoxylin for 1-2 minutes.

-

Wash with tap water.

-

-

Mounting and Visualization:

-

Coverslip the slides using an aqueous mounting medium.

-

Examine under a light microscope. Neutral lipids will be stained red.

-

Quantification of Neutral Lipid Staining

The intensity of this compound staining can be quantified to provide a semi-quantitative measure of lipid content.

Method:

-

After staining, the dye can be eluted from the cells or tissue sections using 100% isopropanol.

-

The absorbance of the isopropanol eluate is then measured using a spectrophotometer at the dye's maximum absorbance wavelength (which would need to be empirically determined for this compound in isopropanol, but is likely to be around 520 nm).

-

The absorbance values can be normalized to cell number or protein content for more accurate comparisons between samples.

Applications in Research and Drug Development

The visualization and quantification of neutral lipids are critical in understanding the pathophysiology of various diseases and in the development of therapeutic interventions.

Metabolic Disease Research

Excessive accumulation of neutral lipids in non-adipose tissues is a hallmark of metabolic disorders such as NAFLD, obesity, and type 2 diabetes. Staining with lysochrome dyes like this compound allows for:

-

Histopathological assessment: Visualizing the extent and location of lipid accumulation in tissues like the liver and muscle.

-

Cell-based assays: Screening for compounds that can reduce intracellular lipid accumulation in cellular models of steatosis.

-

Understanding disease mechanisms: Studying the dynamics of lipid droplet formation, growth, and breakdown in response to various stimuli.

Cancer Research

Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation and survival. The study of lipid droplets in cancer is an emerging field, and staining with dyes such as this compound can be used to:

-

Characterize cancer cell phenotypes: Investigate the role of lipid storage in different cancer types.[1]

-

Identify therapeutic targets: Screen for drugs that interfere with the lipid metabolic pathways essential for cancer cell survival.[1]

-

Study drug resistance: Explore the potential role of lipid droplets in sequestering lipophilic anticancer drugs, thereby contributing to chemoresistance.[1]

Drug Discovery and Development

In the context of drug development, neutral lipid staining is a valuable tool for:

-

High-throughput screening (HTS): Developing automated, image-based HTS assays to identify small molecules that modulate lipid accumulation.

-

Toxicity screening: Assessing the potential of drug candidates to induce steatosis (fatty liver) as a toxic side effect.

-

Efficacy testing: Evaluating the effectiveness of therapeutic candidates aimed at reducing lipid accumulation in preclinical models of metabolic diseases.

Mandatory Visualizations

Caption: Workflow for staining intracellular lipid droplets in cultured cells.

References

Methodological & Application

detailed protocol for Solvent Red 26 lipid staining in cells

Solvent Red 26: Context and Alternatives

This compound , also known as Oil Red EGN or C.I. 26120, is a synthetic, purplish-red azo dye.[1][2] It is characterized by its solubility in oils and insolubility in water.[1][2] Its primary application is as a standard fuel dye in the United States, used to distinguish between different types of fuels for taxation and regulatory purposes.[1][2]

For researchers interested in fluorescent lipid staining, Nile Red is another excellent and commonly used alternative that offers high sensitivity.[3]

Application Note for Oil Red O Lipid Staining

Introduction

Lipid droplets are cellular organelles responsible for storing neutral lipids, such as triacylglycerols and cholesterol esters.[4] Their accumulation is a key indicator in various metabolic studies and is associated with conditions like steatosis, atherosclerosis, and other metabolic diseases.[4] Oil Red O is a lysochrome (fat-soluble dye) used for the histological visualization of neutral lipids in frozen sections and cultured cells.[5][6] The principle of the staining method is based on the greater solubility of the dye in the lipids than in the solvent in which it is dissolved.[7] This protocol details the steps for staining, imaging, and quantifying lipid accumulation in cultured cells using Oil Red O.

Sample Types

This protocol is suitable for various cultured adherent cells, including but not limited to:

-

Adipocytes

-

Hepatocytes

-

Macrophages[4]

Experimental Protocol: Oil Red O Staining of Cultured Cells

This protocol is adapted from standard procedures for staining lipids in cultured cells.[4][5][8]

Materials

-

Cultured cells in a multi-well plate (e.g., 6-well, 24-well, or 96-well)

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin (in PBS)

-

Oil Red O powder (Sigma-Aldrich, Cat# O-0625 or equivalent)

-

100% Isopropanol

-

60% Isopropanol

-

Hematoxylin solution (optional, for counterstaining nuclei)

-

Distilled water (dH₂O)

-

Light microscope

Reagent Preparation

-

Oil Red O Stock Solution (0.35% w/v):

-

Oil Red O Working Solution:

-

To prepare the working solution, mix 3 parts of the Oil Red O Stock Solution with 2 parts of distilled water (a 3:2 ratio).[4][8] For example, mix 6 mL of stock solution with 4 mL of dH₂O.

-

Allow the working solution to sit at room temperature for 10-20 minutes.[5][8]

-

Filter the solution through a 0.2 µm syringe filter immediately before use to remove any precipitate.[4][9]

-

The working solution should be prepared fresh and is stable for about 2 hours.[4][8]

-

Staining Procedure

-

Cell Fixation:

-

Washing and Dehydration:

-

Oil Red O Staining:

-

Washing and Visualization:

-

Remove the Oil Red O working solution.

-

Wash the cells 2-5 times with distilled water until the excess stain is no longer visible.[4][8]

-

The lipid droplets should appear as red-orange structures within the cytoplasm.

-

Keep the cells covered with water or PBS to prevent drying while viewing under a light microscope.[8]

-

-

Counterstaining (Optional):

Quantitative Analysis of Stained Lipids

The amount of lipid accumulation can be quantified by extracting the Oil Red O dye from the stained cells and measuring its absorbance.

-

Dye Elution:

-

After the final wash step in the staining procedure, remove all water and allow the plate to dry completely.[5]

-

Add 100% isopropanol to each well (e.g., 1 mL for a 24-well plate) to elute the dye from the lipid droplets.[5]

-

Incubate for 10 minutes with gentle shaking to ensure all the dye is dissolved.[5]

-

-

Absorbance Measurement:

-

Transfer the isopropanol-dye solution to a 1.5 mL microcentrifuge tube.

-

Pipette the solution up and down to ensure it is homogenous.[5]

-

Transfer the solution to a 96-well plate for spectrophotometric reading.

-

Measure the absorbance (Optical Density, OD) at a wavelength between 490-520 nm.[4][5] Use 100% isopropanol as a blank.

-

Data Presentation

The following table summarizes key quantitative parameters for the Oil Red O staining protocol.

| Parameter | Value | Unit | Notes | Reference |

| Reagent Preparation | ||||

| Oil Red O Stock Concentration | 0.35 - 0.5 | % (w/v) in 100% Isopropanol | Prepared by dissolving 0.35-0.5g in 100 mL isopropanol. | [5][9] |

| Working Solution Ratio (Stock:dH₂O) | 3:2 | ratio | e.g., 6 mL stock solution to 4 mL dH₂O. | [4][8] |

| Staining Procedure | ||||

| Fixation Time (10% Formalin) | 30 - 60 | minutes | Ensures preservation of cell morphology. | [4][8] |

| 60% Isopropanol Incubation | 5 | minutes | Dehydrates the cells before staining. | [4][8] |

| Oil Red O Staining Time | 10 - 20 | minutes | Optimal time for dye to partition into lipid droplets. | [4][8] |

| Quantification | ||||

| Elution Solvent | 100% Isopropanol | Efficiently dissolves the Oil Red O dye. | [5] | |

| Elution Time | 10 | minutes | With gentle shaking. | [5] |

| Absorbance Wavelength | 490 - 520 | nm | Maximum absorbance peak for eluted Oil Red O. | [4][5] |

Diagrams

Experimental Workflow for Oil Red O Staining

Caption: Figure 1. A flowchart illustrating the key steps in the Oil Red O staining protocol for cultured cells, from initial cell preparation to final analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Solvent_Red_26 [chemeurope.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 6. researchgate.net [researchgate.net]

- 7. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Optimal Concentration of Solvent Red 26 for Histological Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While Solvent Red 26, also known as Oil Red EGN (C.I. 26120), is a potent lipophilic azo dye, specific, validated protocols for its application in histological staining are not widely documented in scientific literature. The predominant and well-established dye for the histological visualization of neutral lipids in cells and tissues is the closely related compound, Oil Red O (Solvent Red 27, C.I. 26125) . This document provides comprehensive application notes and detailed protocols for the use of Oil Red O as the standard method for lipid staining, which is considered an interchangeable and more common alternative.

The protocols outlined below are optimized for staining intracellular lipid droplets in cultured cells (e.g., adipocytes) and for demonstrating lipid accumulation in frozen tissue sections. Adherence to these guidelines will ensure reproducible and high-quality staining for the assessment of lipid content in various experimental models.

Principle of Lipid Staining

Oil Red O is a lysochrome, a fat-soluble dye. The staining mechanism is based on the greater solubility of the dye in the lipids of the tissue or cell than in its solvent. This physical method of staining, known as partition, results in the selective accumulation and visualization of neutral lipids, such as triglycerides and cholesterol esters, as brilliant red-orange droplets. Because the solvents used in routine paraffin processing remove lipids, this staining method is applicable only to frozen tissue sections or fresh smears.

Quantitative Data Summary

The optimal concentration and staining times for Oil Red O can vary slightly depending on the application (cell culture vs. tissue sections) and the specific protocol. The following tables summarize key quantitative parameters from established protocols.

Table 1: Recommended Reagent Concentrations for Oil Red O Staining

| Reagent | Stock Solution Concentration | Working Solution Concentration | Solvent |

| Oil Red O | 0.3% - 0.5% (w/v) | 0.18% - 0.3% (w/v) | Isopropanol or Propylene Glycol |

| Isopropanol | 99% - 100% | 60% | Distilled Water |

| Propylene Glycol | 100% | 85% | Distilled Water |

| Formalin (for fixation) | 37% - 40% | 4% - 10% | Phosphate Buffered Saline (PBS) |

| Hematoxylin (counterstain) | Varies by manufacturer | Ready-to-use or diluted as per protocol | Aqueous |

Table 2: Comparison of Staining Parameters for Different Protocols

| Parameter | Protocol for Cultured Cells (Isopropanol-based) | Protocol for Frozen Sections (Isopropanol-based) | Protocol for Frozen Sections (Propylene Glycol-based) |

| Fixation Time | 15 - 60 minutes | 10 minutes | 2 - 5 minutes |

| Staining Solution | 0.2% Oil Red O in 60% Isopropanol | Working Oil Red O in 60% Isopropanol | 0.5% Oil Red O in Propylene Glycol |

| Staining Time | 20 - 60 minutes | 15 minutes | 6 minutes |

| Staining Temperature | Room Temperature | Room Temperature | 60°C |

| Differentiation Step | 60% Isopropanol (brief rinse) | 60% Isopropanol (brief rinse) | 85% Propylene Glycol (1 minute) |

| Counterstain Time | 1 - 5 minutes | 3 minutes | 1 - 2 minutes |

Experimental Protocols

Protocol 1: Oil Red O Staining of Cultured Adipocytes (Isopropanol Method)

This protocol is optimized for the quantitative and qualitative assessment of lipid accumulation in cultured cells, such as 3T3-L1 adipocytes.

Materials:

-

Phosphate Buffered Saline (PBS)

-

10% Formalin in PBS (Fixative)

-

Oil Red O Stock Solution (0.5% w/v in 100% isopropanol)

-

60% Isopropanol

-

Mayer's Hematoxylin solution

-

Distilled water

Procedure:

-

Wash cultured cells twice with PBS.

-

Fix the cells with 10% formalin for at least 60 minutes at room temperature.

-

Wash the cells twice with distilled water.

-

Aspirate the water and add 60% isopropanol for 5 minutes.

-

Prepare the Oil Red O working solution by mixing 6 parts of Oil Red O stock solution with 4 parts of distilled water. Let it sit for 10 minutes and filter through a 0.2 µm syringe filter.

-

Aspirate the isopropanol and add the filtered Oil Red O working solution to cover the cells.

-

Incubate for 20 minutes at room temperature.

-

Aspirate the staining solution and wash the cells 3-4 times with distilled water.

-

Counterstain with Mayer's Hematoxylin for 1 minute.

-

Wash thoroughly with distilled water until the water runs clear.

-

Visualize under a light microscope. Lipid droplets will appear red, and the nuclei will be blue.

For Quantification:

-

After step 8 (washing out the Oil Red O), add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain.

-

Transfer the eluate to a 96-well plate.

-

Measure the absorbance at a wavelength between 500-520 nm.

Protocol 2: Oil Red O Staining of Frozen Tissue Sections (Isopropanol Method)

This protocol is suitable for demonstrating lipids in cryostat sections of tissue.

Materials:

-

Frozen tissue sections (8-10 µm thick) on slides

-

10% Neutral Buffered Formalin

-

Oil Red O Stock Solution (0.5% w/v in 100% isopropanol)

-

60% Isopropanol

-

Mayer's Hematoxylin solution

-

Distilled water

-

Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

-

Air dry the frozen sections on slides for at least 30 minutes.

-

Fix in 10% neutral buffered formalin for 10 minutes.

-

Rinse briefly with running tap water, followed by a rinse with distilled water.

-

Briefly rinse the slides in 60% isopropanol.

-

Prepare the Oil Red O working solution as described in Protocol 1 and filter.

-

Stain in the working Oil Red O solution for 15 minutes in a sealed container to prevent evaporation.

-

Briefly rinse with 60% isopropanol to remove excess stain.

-

Lightly counterstain with Mayer's Hematoxylin for 3 minutes.

-

Wash in several changes of distilled water.

-

Coverslip using an aqueous mounting medium. Do not use xylene or other organic solvents as they will dissolve the lipids.

Visualizations

application of Solvent Red 26 in oil and fat analysis techniques

Application Notes: Solvent Red 26 in Oil and Fat Analysis

Introduction